4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative known for its potential pharmacological properties Benzodiazepines are a class of psychoactive drugs with a core chemical structure that includes a benzene ring fused to a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of an appropriate benzodiazepine precursor with an ethyl(phenyl)amine derivative. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps, such as recrystallization or chromatography, to remove any impurities and obtain a high-quality product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazepine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized benzodiazepine derivatives.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Substituted benzodiazepine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to a calming effect. This interaction is similar to that of other benzodiazepines, which are known to modulate the activity of GABA receptors and produce anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can influence the compound’s binding affinity to GABA receptors, its metabolic stability, and its overall therapeutic profile.
Properties
CAS No. |
62537-65-9 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
4-(N-ethylanilino)-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C17H17N3O/c1-2-20(13-8-4-3-5-9-13)16-12-17(21)19-15-11-7-6-10-14(15)18-16/h3-11H,2,12H2,1H3,(H,19,21) |
InChI Key |
DSVGZFCVQCIGOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2NC(=O)C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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